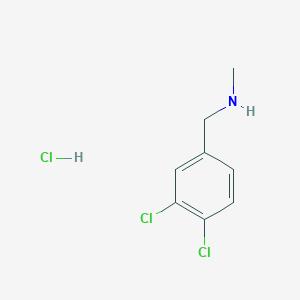
1-(3,4-二氯苯基)-N-甲基甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of a dichlorophenyl group attached to a methylmethanamine moiety
科学研究应用
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the growth of certain parasites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the imine intermediate: 3,4-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
相似化合物的比较
Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
属性
CAS 编号 |
90389-19-8 |
|---|---|
分子式 |
C5H6Br2N2O2 |
分子量 |
285.92 g/mol |
IUPAC 名称 |
1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |
InChI 键 |
DPBNIEKFTIKTOA-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)Cl)Cl.Cl |
规范 SMILES |
CC1CN(C(=O)N(C1=O)Br)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















